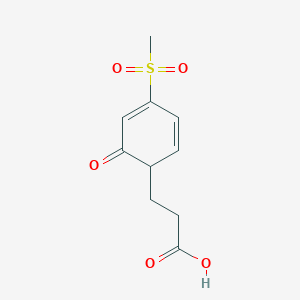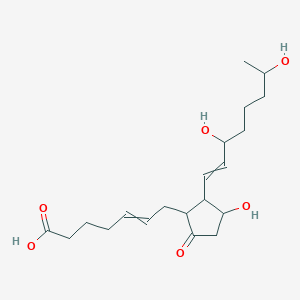
19(R)-hydroxy Prostaglandin E2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19®-hydroxy Prostaglandin E2 is a biologically active lipid compound that belongs to the prostaglandin family. Prostaglandins are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, vasodilation, and smooth muscle function. 19®-hydroxy Prostaglandin E2 is a specific isomer of Prostaglandin E2, characterized by the presence of a hydroxyl group at the 19th carbon position in the R configuration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 19®-hydroxy Prostaglandin E2 typically involves multi-step organic synthesis starting from arachidonic acid. The key steps include the formation of the prostaglandin ring structure followed by the introduction of the hydroxyl group at the 19th carbon position. Common reagents used in these reactions include oxidizing agents, protecting groups, and catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of 19®-hydroxy Prostaglandin E2 involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often utilizing advanced chromatographic methods for purification. The reaction conditions are carefully controlled to maintain the integrity of the hydroxyl group and prevent unwanted side reactions.
化学反応の分析
Types of Reactions: 19®-hydroxy Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 19®-hydroxy Prostaglandin E2, each with distinct biological activities.
科学的研究の応用
19®-hydroxy Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of prostaglandins.
Biology: Investigated for its role in cellular signaling pathways and its effects on immune cell function.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
19®-hydroxy Prostaglandin E2 exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, such as EP2 and EP4 receptors. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP) and the modulation of various cellular functions. The compound’s effects are mediated through the regulation of gene expression, protein phosphorylation, and enzyme activity.
類似化合物との比較
Prostaglandin E2: The parent compound, lacking the hydroxyl group at the 19th position.
19(S)-hydroxy Prostaglandin E2: The stereoisomer with the hydroxyl group in the S configuration.
Prostaglandin F2α: Another prostaglandin with different functional groups and biological activities.
Uniqueness: 19®-hydroxy Prostaglandin E2 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its ability to selectively bind to certain GPCRs and modulate specific signaling pathways sets it apart from other prostaglandins.
特性
IUPAC Name |
7-[2-(3,7-dihydroxyoct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYDBMHYPQFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

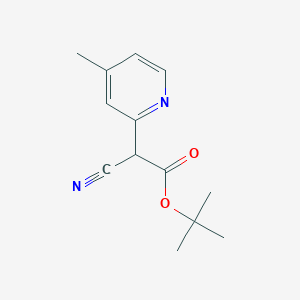
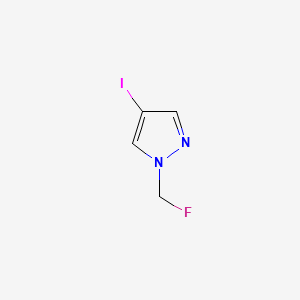

![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
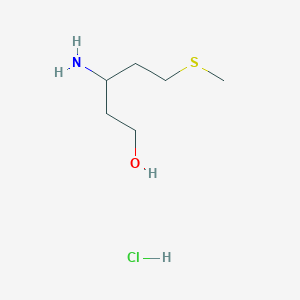
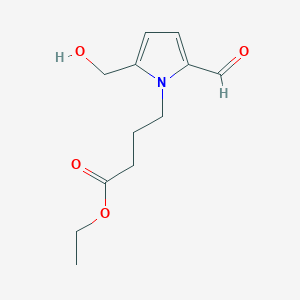
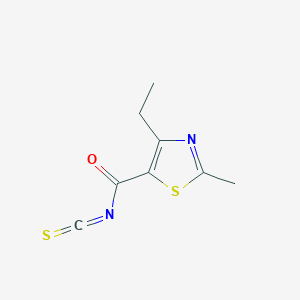
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
